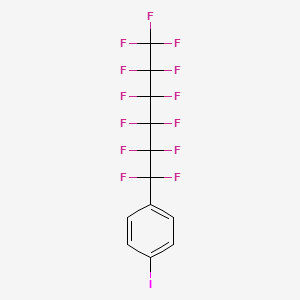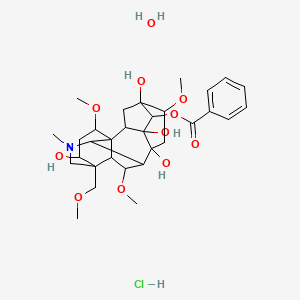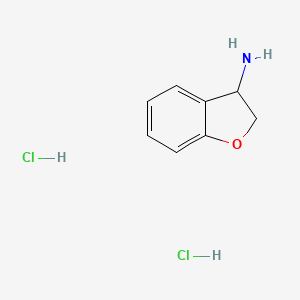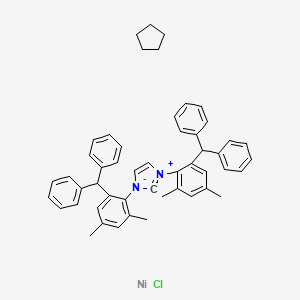
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane is a complex organometallic compound This compound features a unique structure that combines an imidazolium core with benzhydryl and dimethylphenyl groups, coordinated with a nickel center and cyclopentane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of Benzhydryl and Dimethylphenyl Groups: The benzhydryl and dimethylphenyl groups are introduced via Friedel-Crafts alkylation reactions.
Coordination with Nickel: The imidazolium derivative is then reacted with a nickel precursor, such as nickel chloride, under inert conditions to form the nickel complex.
Cyclopentane Coordination: Finally, cyclopentane is introduced to the complex through a ligand exchange reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nickel center can be replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Metal salts, inert atmosphere, elevated temperatures.
Major Products
Scientific Research Applications
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating catalytic reactions. The imidazolium core can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloropalladium;cyclopentane: Similar structure but with palladium instead of nickel.
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chlorocopper;cyclopentane: Similar structure but with copper instead of nickel.
Uniqueness
The uniqueness of 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane lies in its specific coordination with nickel, which imparts distinct catalytic properties and biological activities compared to its palladium and copper analogs .
Properties
Molecular Formula |
C50H50ClN2Ni |
|---|---|
Molecular Weight |
773.1 g/mol |
IUPAC Name |
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane |
InChI |
InChI=1S/C45H40N2.C5H10.ClH.Ni/c1-32-27-34(3)44(40(29-32)42(36-17-9-5-10-18-36)37-19-11-6-12-20-37)46-25-26-47(31-46)45-35(4)28-33(2)30-41(45)43(38-21-13-7-14-22-38)39-23-15-8-16-24-39;1-2-4-5-3-1;;/h5-30,42-43H,1-4H3;1-5H2;1H;/q;;;+1/p-1 |
InChI Key |
QVLFTWIKWLMGRO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=[C-]4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C.C1CCCC1.Cl[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B12307615.png)
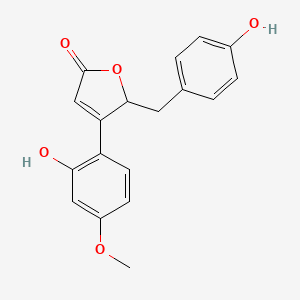
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12307623.png)
![Calcium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B12307625.png)
![rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis](/img/structure/B12307630.png)
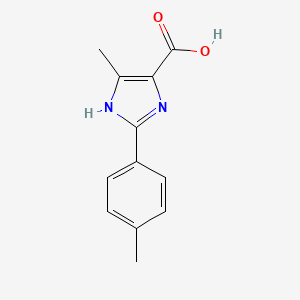
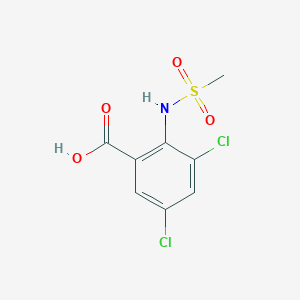
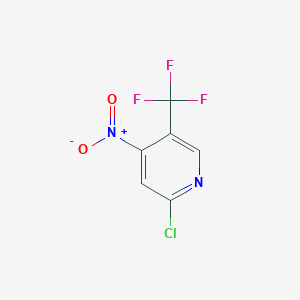
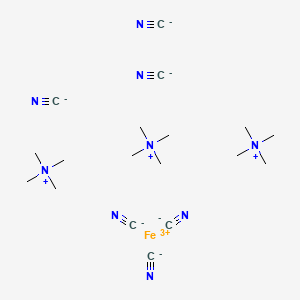
![N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12307649.png)
